molecular formula C8H8N2O4 B8033741 Benzamide, 3-hydroxy-N-methyl-5-nitro-

Benzamide, 3-hydroxy-N-methyl-5-nitro-

Cat. No.: B8033741
M. Wt: 196.16 g/mol
InChI Key: XRTOPLBWRSNQLH-UHFFFAOYSA-N
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Description

Benzamide, 3-hydroxy-N-methyl-5-nitro- (C₈H₈N₂O₄), is a substituted benzamide derivative characterized by a nitro group at the 5-position, a hydroxyl group at the 3-position, and an N-methyl substitution on the benzamide backbone. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in neurotransmitter modulation and enzyme inhibition studies. Its nitro and hydroxyl groups contribute to unique electronic and solubility properties, distinguishing it from simpler benzamide analogs.

Properties

IUPAC Name

3-hydroxy-N-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-9-8(12)5-2-6(10(13)14)4-7(11)3-5/h2-4,11H,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTOPLBWRSNQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzamide, 3-hydroxy-N-methyl-5-nitro- typically involves the nitration of N-methyl-3-hydroxybenzamide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Benzamide, 3-hydroxy-N-methyl-5-nitro- undergoes various chemical reactions, including:

  • Reduction

      Reagents: Common reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

      Conditions: The reduction reaction is typically carried out under mild conditions to selectively reduce the nitro group to an amino group.

      Products: The major product formed is 3-hydroxy-N-methyl-5-aminobenzamide.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

      Conditions: The substitution reaction is carried out under controlled temperature conditions to replace the hydroxyl group with a halogen atom.

      Products: The major products are 3-chloro-N-methyl-5-nitrobenzamide or 3-bromo-N-methyl-5-nitrobenzamide.

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: The oxidation reaction is carried out under acidic or basic conditions to oxidize the hydroxyl group to a carbonyl group.

      Products: The major product formed is 3-oxo-N-methyl-5-nitrobenzamide.

Scientific Research Applications

Benzamide, 3-hydroxy-N-methyl-5-nitro- has several applications in scientific research, including:

  • Chemistry

    • Used as a precursor in the synthesis of various organic compounds.
    • Employed in studying nitration and reduction reactions.
  • Biology

    • Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
  • Medicine

    • Explored for its potential use in drug development, particularly in designing new therapeutic agents with improved efficacy and reduced side effects.
  • Industry

    • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 3-hydroxy-N-methyl-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxyl and methyl groups contribute to the compound’s overall reactivity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

To evaluate the properties of 3-hydroxy-N-methyl-5-nitro-benzamide, we analyze its closest analogs, focusing on substituent effects, physicochemical properties, and synthetic pathways. Key compounds for comparison include N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) from , as well as other benzamide derivatives with nitro or hydroxyl substitutions.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Key Functional Groups
3-hydroxy-N-methyl-5-nitro-benzamide –OH (3-position), –NO₂ (5-position), –CH₃ (N-methyl) Hydroxyl, Nitro, N-methylamide
Rip-B –OCH₃ (3,4-positions on phenethyl chain), benzamide core Methoxy, Benzamide
Rip-D –OH (2-position on benzamide), –OCH₃ (3,4-positions on phenethyl chain) Hydroxyl, Methoxy, Benzamide

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Synthetic Yield (%) Reaction Conditions
3-hydroxy-N-methyl-5-nitro-benzamide Not reported Not reported Likely requires nitration and methylation steps
Rip-B 90 80 30-min reaction, benzoyl chloride precursor
Rip-D 96 34 6-hour stirring, methyl salicylate precursor

Key Findings:

Substituent Effects on Reactivity: The nitro group in 3-hydroxy-N-methyl-5-nitro-benzamide likely reduces electron density in the aromatic ring, enhancing stability but complicating nucleophilic substitution compared to methoxy-substituted analogs like Rip-B.

Synthetic Challenges :

  • Rip-B and Rip-D achieve moderate-to-high yields using straightforward amidation (benzoyl chloride or methyl salicylate with amines). In contrast, introducing a nitro group to 3-hydroxy-N-methyl-5-nitro-benzamide would require controlled nitration conditions to avoid over-oxidation or side reactions .

Thermal Stability :

  • The melting points of Rip-B (90°C) and Rip-D (96°C) suggest that hydroxyl and methoxy substituents enhance crystalline packing compared to nitro derivatives. However, nitro groups typically increase molecular rigidity, which might elevate melting points if steric hindrance is minimized.

Notes and Limitations

Data Gaps: No experimental data (e.g., NMR, HPLC) for 3-hydroxy-N-methyl-5-nitro-benzamide are available in the provided evidence. Comparisons rely on extrapolation from structurally related compounds.

Synthetic Feasibility : Nitration of hydroxy-substituted benzamides requires precise temperature control to avoid decomposition, as seen in analogous nitro-aromatic syntheses.

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